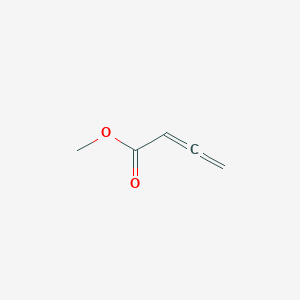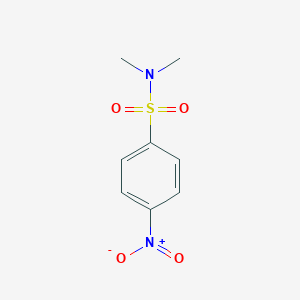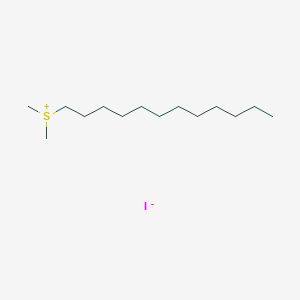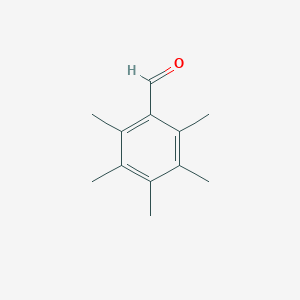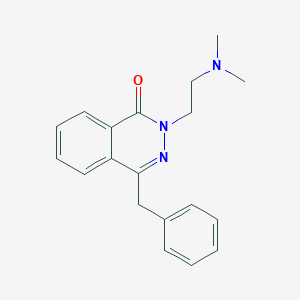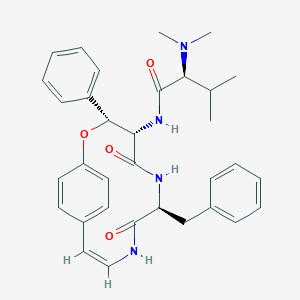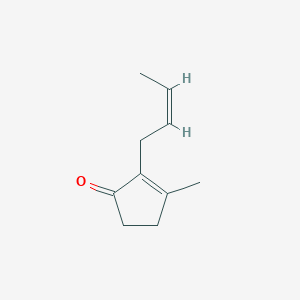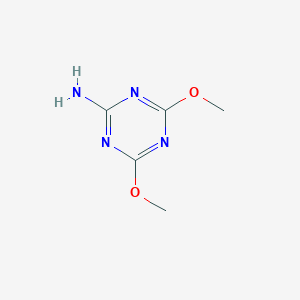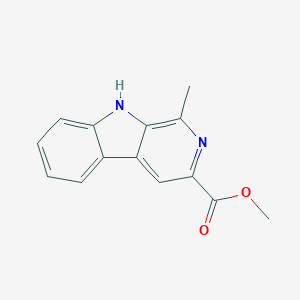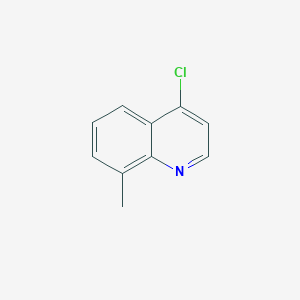![molecular formula C14H10ClO2S- B097477 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid CAS No. 15887-84-0](/img/structure/B97477.png)
2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid is a compound that can be associated with the family of sulfanylbenzoic acids. These compounds are characterized by the presence of a sulfanyl group (-S-) attached to a benzoic acid moiety. The specific structure of interest includes a chlorobenzyl group, which suggests the presence of a chlorine atom on the benzyl part of the molecule. This structure is not directly studied in the provided papers, but related compounds and their properties and reactions can give insights into its behavior.
Synthesis Analysis
The synthesis of related sulfanylbenzoic acid derivatives is discussed in the papers. For instance, organotin complexes with 4-sulfanylbenzoic acid have been synthesized, indicating that the sulfanyl group can act as a ligand for metal coordination . Additionally, sulfanylidene tetrahydropyrimidine derivatives have been synthesized using acid-catalyzed cyclocondensation reactions . These methods could potentially be adapted for the synthesis of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfanylbenzoic acid derivatives can vary significantly. In the case of organotin complexes, the coordination behavior of 4-sulfanylbenzoic acid is monodentate through the thiol S atom, but not the carboxylic oxygen atom . This suggests that in the case of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid, the sulfanyl group might also exhibit a preference for certain types of bonding, potentially influencing the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of azobenzene-2-carboxylic acids, which are structurally related to benzenecarboxylic acids, has been studied in the context of photochemical reactions. These compounds can yield derivatives of benzo[c]cinnoline-4-carboxylic acid when irradiated in a strong acid medium . Although the compound of interest is not an azo compound, this information suggests that benzenecarboxylic acids can undergo significant structural transformations under specific conditions, which could be relevant for the chemical reactions of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanylbenzoic acid derivatives can be inferred from their molecular structures and intermolecular interactions. For example, the supramolecular structures of organotin complexes with 4-sulfanylbenzoic acid involve intermolecular hydrogen bonds, which can affect the compound's solubility, melting point, and other physical properties . Additionally, the catalytic activities of copper polymers derived from benzenesulfonic and benzenecarboxylic acids in the oxidation of cyclohexane suggest that these moieties can influence the reactivity of the compounds in which they are present .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid have been a focus of scientific research. Studies such as those by Szabó et al. (1997) and Watanabe et al. (2010) have explored the preparation and characterization of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, providing insights into their molecular structures through methods like X-ray diffraction and chemiluminescence analysis (Szabó et al., 1997); (Watanabe et al., 2010).
Catalytic and Synthetic Applications
Research has also been directed towards the catalytic and synthetic applications of sulfanyl compounds. For example, Maeda et al. (2004) described the use of vanadium catalysts for the sulfenylation of indoles and 2-naphthols with thiols under molecular oxygen, highlighting the potential of such compounds in synthetic chemistry (Maeda et al., 2004).
Photoluminescence and Material Science
In the field of material science, compounds containing sulfanyl groups have been investigated for their photoluminescent properties. Chen et al. (2003) synthesized a photoluminescent metal-organic polymer using a process that involved zinc acetate dihydrate and a mixture of carboxylic acids, demonstrating the utility of these compounds in the development of new materials with unique optical properties (Chen et al., 2003).
Organic Synthesis and Molecular Design
Further research by Stolarczyk et al. (2018) focused on the synthesis of novel 4-thiopyrimidine derivatives, showcasing the versatility of sulfanyl compounds in organic synthesis and molecular design. Their work emphasizes the role of these compounds in creating new molecules with potential applications in medicinal chemistry and drug development (Stolarczyk et al., 2018).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLALGWPEGHXHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

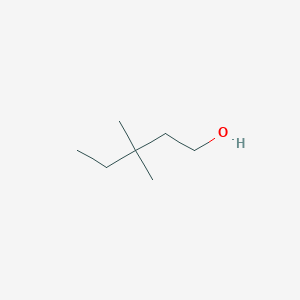
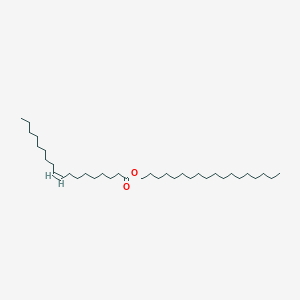
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
